

Sulfo-Cy7.5 Alkyne for In Vivo Imaging: A Technical Guide

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Compound of Interest

Compound Name: Sulfo-Cy7.5 alkyne

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Sulfo-Cy7.5 alkyne**, a near-infrared (NIR) fluorescent dye, for in vivo imaging applications. It covers the core properties of the dye, detailed experimental protocols for its use in pre-targeted imaging via copper-catalyzed click chemistry, and representative data for biodistribution and spectral characteristics.

Introduction to Sulfo-Cy7.5 Alkyne

Sulfo-Cy7.5 alkyne is a water-soluble, sulfonated heptamethine cyanine dye that is exceptionally well-suited for in vivo imaging.^{[1][2]} Its key features include:

- **Near-Infrared (NIR) Emission:** Sulfo-Cy7.5 emits fluorescence in the NIR window (700-900 nm), which allows for deep tissue penetration and minimizes autofluorescence from biological tissues, resulting in a high signal-to-background ratio.^[3]
- **High Quantum Yield:** Structurally similar to Indocyanine Green (ICG), Sulfo-Cy7.5 incorporates a rigidized trimethylene chain, which enhances its fluorescence quantum yield, leading to brighter signals.^{[1][2]}
- **Water Solubility:** The presence of sulfonate groups makes the dye highly hydrophilic and soluble in aqueous solutions, which is advantageous for biological applications.

- **Click Chemistry Functionality:** The terminal alkyne group enables covalent conjugation to azide-modified molecules through a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly referred to as "click chemistry".

These properties make **Sulfo-Cy7.5 alkyne** a powerful tool for a variety of in vivo imaging applications, including cancer imaging, drug delivery tracking, and biodistribution studies.

Core Properties and Quantitative Data

The performance of a fluorescent dye is determined by its photophysical and chemical properties. The following tables summarize the key quantitative data for **Sulfo-Cy7.5 alkyne** and its derivatives.

Table 1: Photophysical Properties of Sulfo-Cy7.5

Property	Value	Reference
Excitation Maximum (λ_{ex})	~778 nm	
Emission Maximum (λ_{em})	~797 nm	
Molar Extinction Coefficient (ϵ)	~222,000 $\text{cm}^{-1}\text{M}^{-1}$	
Fluorescence Quantum Yield (Φ)	~0.21	

Table 2: Chemical and Physical Properties of Sulfo-Cy7.5 Alkyne

Property	Value	Reference
Molecular Formula	$\text{C}_{48}\text{H}_{48}\text{K}_3\text{N}_3\text{O}_{13}\text{S}_4$	
Molecular Weight	~1120.45 g/mol	
Solubility	Water, DMSO, DMF	
Storage Conditions	-20°C in the dark, desiccated	

Table 3: Representative In Vivo Biodistribution of a Sulfo-Cy7 Labeled Targeting Molecule in a Mouse Model

This table presents illustrative biodistribution data for a ^{68}Ga -labeled Sulfo-Cy7 conjugate targeting the cholecystokinin-2 receptor (CCK2R) in tumor-xenografted mice, expressed as percentage of injected dose per gram of tissue (%ID/g). This data demonstrates the typical distribution pattern observed with targeted cyanine dye conjugates.

Organ	%ID/g (1 hour post-injection)	%ID/g (2 hours post-injection)	Reference
Blood	4.0 ± 0.4	1.3 ± 0.2	
Liver	~6-7	~6-7	
Spleen	~4	~3.5	
Kidneys	54.8 ± 1.1	57.3 ± 4.6	
Tumor (CCK2R+)	10.1 ± 0.8 (at 30 min)	7.5 ± 0.8 (at 90 min)	
Muscle	<1	<1	

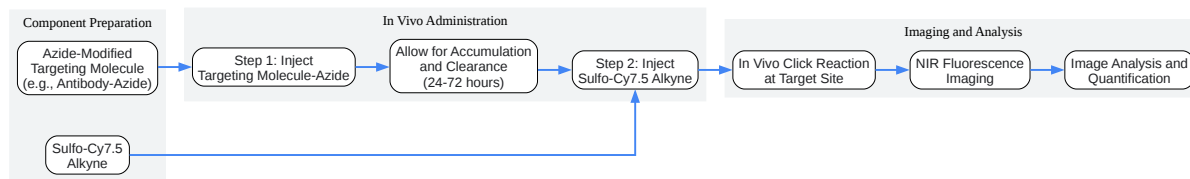
Note: Biodistribution is highly dependent on the targeting molecule, animal model, and administration route.

Experimental Protocols

A powerful application of **Sulfo-Cy7.5 alkyne** is in pre-targeted in vivo imaging. This strategy separates the targeting and imaging steps to enhance the target-to-background signal ratio. First, an azide-modified targeting molecule (e.g., an antibody) is administered and allowed to accumulate at the target site and clear from circulation. Subsequently, the **Sulfo-Cy7.5 alkyne** is injected and rapidly "clicks" to the azide-modified targeting molecule at the site of interest.

Pre-targeted In Vivo Imaging Workflow

The following diagram illustrates the general workflow for a pre-targeted in vivo imaging experiment.



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Pre-targeted in vivo imaging workflow.

Detailed Protocol: Pre-targeted Tumor Imaging

This protocol is a representative example for pre-targeted imaging of a tumor in a mouse model using an azide-modified antibody and **Sulfo-Cy7.5 alkyne**.

Materials:

- Tumor-bearing mice (e.g., subcutaneous xenograft model).
- Azide-modified antibody targeting a tumor-specific antigen.
- **Sulfo-Cy7.5 alkyne**.
- Sterile, pyrogen-free phosphate-buffered saline (PBS), pH 7.4.
- In vivo imaging system with appropriate NIR filters.
- Anesthetic for animal procedures.

Procedure:

- Preparation of Reagents:

- Reconstitute the azide-modified antibody in sterile PBS to a final concentration of 1-5 mg/mL.
- Reconstitute **Sulfo-Cy7.5 alkyne** in sterile PBS or another biocompatible solvent to a suitable stock concentration (e.g., 1 mM). Further dilute in PBS for injection.
- Administration of Targeting Antibody:
 - Anesthetize the mouse.
 - Administer the azide-modified antibody via intravenous (e.g., tail vein) injection. The typical dose ranges from 10 to 100 µg per mouse, depending on the antibody.
 - Allow the antibody to circulate, accumulate at the tumor site, and clear from non-target tissues. This clearance phase is typically 24 to 72 hours.
- Administration of **Sulfo-Cy7.5 Alkyne**:
 - After the clearance period, anesthetize the mouse.
 - Inject a solution of **Sulfo-Cy7.5 alkyne** (typically 1-10 nmol in 100-200 µL of PBS) via intravenous injection.
- In Vivo Imaging:
 - Image the mouse at various time points post-injection of the **Sulfo-Cy7.5 alkyne** (e.g., 1, 4, 8, and 24 hours) using an in vivo imaging system.
 - Use an excitation filter appropriate for Sulfo-Cy7.5 (e.g., 740-760 nm) and an emission filter in the NIR range (e.g., >790 nm).
 - Acquire both white light and fluorescence images.
- Ex Vivo Analysis (Optional):
 - After the final imaging time point, euthanize the mouse.
 - Dissect the tumor and major organs (liver, kidneys, spleen, lungs, heart).

- Image the dissected organs to confirm the in vivo signal distribution and quantify fluorescence intensity.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

The in vivo "click" reaction is the core of this imaging strategy. The following diagram illustrates the chemical transformation.

Targeting Molecule-N₃



+

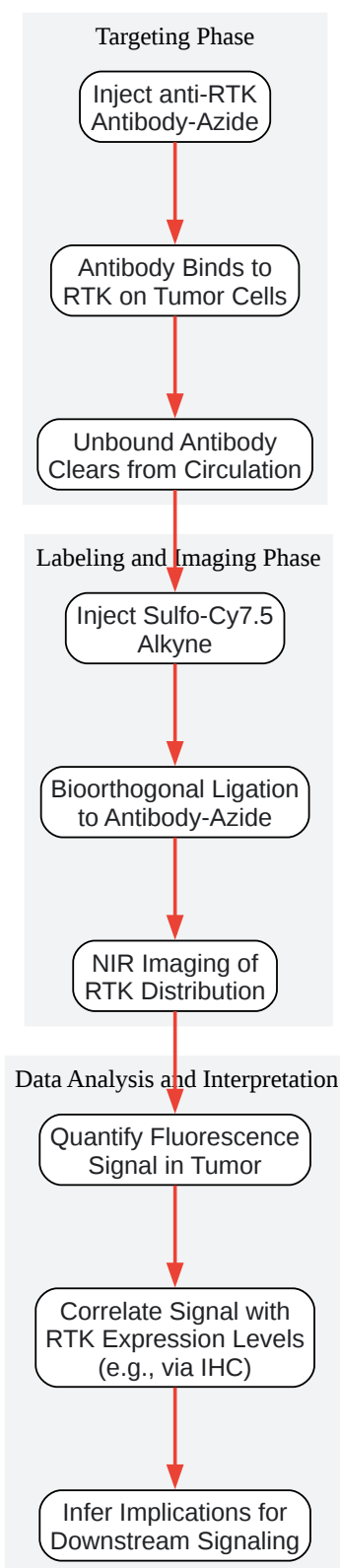


Sulfo-Cy7.5-Alkyne

Cu(I) Catalyst
(in vivo)



Targeting Molecule-Triazole-Sulfo-Cy7.5



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